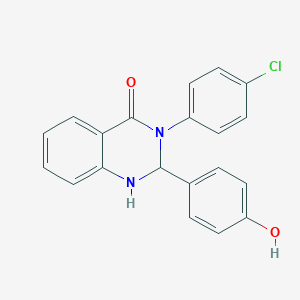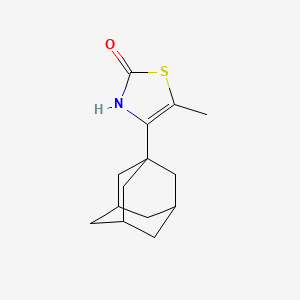
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, also known as amantadine, is a synthetic antiviral drug that was first developed in the 1960s. It is commonly used to treat Parkinson's disease, as well as to prevent and treat influenza A virus infections. Amantadine is a unique compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is complex and not fully understood. It is known to block the ion channel activity of the viral M2 protein, which is essential for viral replication. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to increase dopamine release and reduce glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one is thought to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
Amantadine has a variety of biochemical and physiological effects, depending on the disease being treated. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one increases dopamine release and reduces glutamate activity in the brain, leading to improved motor function and reduced dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one modulates the immune system and reduces inflammation, leading to reduced fatigue and improved cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one inhibits viral replication and reduces the severity and duration of symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
Amantadine has several advantages for lab experiments, including its well-established synthesis method, its ability to target specific ion channels and receptors, and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one in lab experiments, including its potential toxicity and side effects, its limited effectiveness in certain diseases, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one, including its potential use in other diseases, such as Alzheimer's disease and HIV/AIDS, its combination with other drugs for improved therapeutic efficacy, and its development as a prophylactic agent for influenza A virus infections. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthesis methods that are more efficient and cost-effective.
Méthodes De Synthèse
Amantadine is synthesized through a multi-step process that involves the reaction of 1-adamantanamine with methyl isothiocyanate, followed by cyclization with phosphorus pentoxide. The resulting product is then purified through a series of chromatographic steps to yield pure 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
Applications De Recherche Scientifique
Amantadine has been extensively studied for its potential therapeutic applications in a variety of diseases, including Parkinson's disease, multiple sclerosis, and influenza A virus infections. In Parkinson's disease, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to improve motor function and reduce dyskinesias. In multiple sclerosis, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to reduce fatigue and improve cognitive function. In influenza A virus infections, 4-(1-adamantyl)-5-methyl-1,3-thiazol-2(3H)-one has been shown to inhibit viral replication and reduce the severity and duration of symptoms.
Propriétés
IUPAC Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-8-12(15-13(16)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXZTUPVYOPFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-5-methyl-3H-1,3-thiazol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



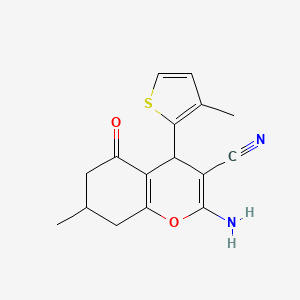
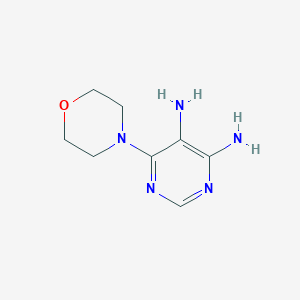
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
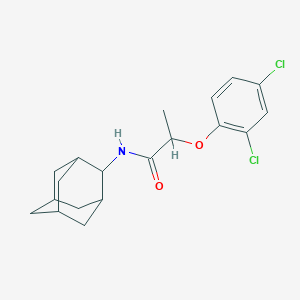
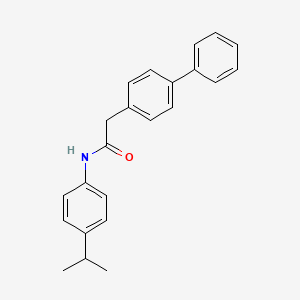
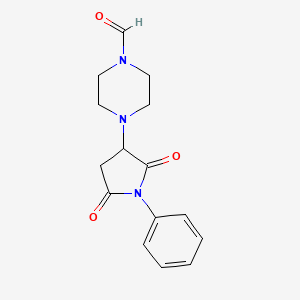
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)

![6-ethyl-N-(2-furylmethyl)thieno[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B4989858.png)

